1-Methyl-1h-pyrazolo[3,4-d]pyrimidine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLXGVNIBMHMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279179 | |
| Record name | 1-methyl-1h-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6288-86-4 | |
| Record name | 6288-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-1h-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methyl 1h Pyrazolo 3,4 D Pyrimidine and Its Derivatives
Conventional Synthetic Approaches
Conventional methods for the synthesis of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing substituted pyrazole (B372694). These methods often rely on cyclization and condensation reactions.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of pyrazolo[3,4-d]pyrimidines. These reactions generally involve the intramolecular or intermolecular cyclization of a suitably functionalized pyrazole precursor. A common strategy starts with 5-aminopyrazole derivatives, which can be cyclized with various one-carbon or three-carbon synthons to form the pyrimidine ring.
For instance, 5-amino-1-methylpyrazole-4-carboxamide can undergo cyclization with reagents like oxalyl chloride to yield this compound-4,6(5H,7H)-dione. chemicalbook.com Another prevalent method involves the cyclization of 5-aminopyrazole-4-carbonitriles with reagents such as formamide (B127407) or formic acid to construct the pyrimidinone ring. unr.edu.ar
The reaction of 5-amino-1-substituted-pyrazole-4-carbonitriles with triethyl orthoformate yields the corresponding ethoxymethylene amino derivatives. These intermediates can then be cyclized with amines or hydrazines to produce a variety of substituted pyrazolo[3,4-d]pyrimidines. chemicalbook.com
Table 1: Examples of Cyclization Reactions for Pyrazolo[3,4-d]pyrimidine Synthesis
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 5-Amino-1-methylpyrazole-4-carboxamide | Oxalyl chloride | This compound-4,6(5H,7H)-dione | chemicalbook.com |
| 5-Amino-3-methyl-1-phenylpyrazole-4-carbonitrile | Formic acid | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | unr.edu.ar |
| Ethyl N-(4-cyano-1-p-tolyl-1H-pyrazol-5-yl)formimidate | Hydrazine hydrate | (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | researchgate.net |
Condensation Reactions
Condensation reactions are also widely employed for the synthesis of the pyrazolo[3,4-d]pyrimidine ring system. These reactions typically involve the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. This approach allows for the direct formation of the pyrimidine ring in a single step.
A classic example is the condensation of 5-aminopyrazoles with β-ketoesters or malonic esters. The Knoevenagel condensation, a related reaction, can also be utilized. For instance, the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aromatic aldehydes is a key step in the synthesis of certain pyrazolo[3,4-d]pyrimidine precursors. researchgate.net
Furthermore, the reaction of 5-amino-1H-pyrazole-4-carbonitrile with various nitriles in the presence of a catalyst can lead to the formation of 4-aminopyrazolo[3,4-d]pyrimidines. nih.gov
Table 2: Examples of Condensation Reactions for Pyrazolo[3,4-d]pyrimidine Synthesis
| Pyrazole Derivative | Condensation Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-Amino-1-phenyl-3-methyl-1H-pyrazole | 1,3-Diketones | Glacial Acetic Acid | 1,3,4,6-Tetrasubstituted-1H-pyrazolo[3,4-b]pyridines (related structure) | |
| 4-Amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines | Hydrazine hydrate | Ethanol | 3-Amino-4-aryl-6-mercapto-3a,4-dihydro-1H-pyrazolo[3,4-d]pyrimidines | orientjchem.org |
Advanced and Efficient Synthesis Protocols
In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and atom-economical synthetic methods. This has led to the emergence of one-pot multicomponent reactions and green chemistry approaches for the synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidines.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer a powerful strategy for the rapid and efficient construction of complex molecules like pyrazolo[3,4-d]pyrimidines from simple and readily available starting materials in a single synthetic operation. researchgate.netnih.gov This approach avoids the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste.
An example is the four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols to afford highly substituted pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.net Another notable MCR involves the reaction of aryl-aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea (B33335) in the presence of a recyclable catalyst to synthesize pyrazolo[3,4-d]pyrimidine-6-one derivatives. researchgate.net
A three-component reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under microwave irradiation has also been developed for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. rsc.org
Table 3: Examples of One-Pot Multicomponent Reactions
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrazines, methylenemalononitriles, aldehydes, alcohols | Sodium alkoxide | 4-Alkoxy-pyrazolo[3,4-d]pyrimidines | nih.gov |
| Aryl-aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, urea | Poly(N-vinylpyridinium) hydrogen sulfate (B86663) in glycerol | Pyrazolo[3,4-d]pyrimidine-6-ones | researchgate.net |
| Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Microwave irradiation, EtOH | 3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | rsc.org |
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, this has translated into the use of alternative energy sources like microwave and ultrasound irradiation, as well as the use of environmentally benign solvents and catalysts.
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of pyrazolo[3,4-d]pyrimidines. rsc.orgresearchgate.net For instance, the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines has been achieved under solvent-free microwave irradiation. unr.edu.ar
Ultrasound-assisted synthesis is another green technique that has been successfully applied. researchgate.net The use of ultrasound can enhance reaction rates and yields, often under milder conditions than conventional heating. For example, a three-component synthesis of pyrazolo[3,4-b]pyridines, a related heterocyclic system, has been developed using ultrasonic irradiation. nih.gov The use of green solvents like water and recyclable catalysts such as ionic liquids are also key aspects of these modern synthetic strategies. researchgate.netrsc.org
Table 4: Green Chemistry Approaches in Pyrazolo[3,4-d]pyrimidine Synthesis
| Green Approach | Reaction | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines | Solvent-free, rapid, good yields | unr.edu.ar |
| Microwave Irradiation | Three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | Reduced reaction time, one-pot | rsc.org |
| Ultrasound Irradiation | Synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones in aqueous ethanol | Use of green solvent, good yields | bme.hu |
| Glycerol as Solvent | One-pot synthesis of pyrazolo[3,4-d]pyrimidine-6-ones | Biodegradable and recyclable solvent | researchgate.net |
Synthesis of Key Intermediates for this compound Functionalization
The synthesis of versatile intermediates is crucial for the development of libraries of functionalized this compound derivatives. Halogenated pyrazolopyrimidines, particularly chloro-substituted derivatives, are highly valuable precursors as the halogen atom can be readily displaced by various nucleophiles.
A key intermediate is 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This compound can be synthesized from 4,6-dichloropyrimidine-5-carboxaldehyde by reaction with methylhydrazine. researchgate.net The resulting 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines serve as versatile building blocks for further diversification at the 4-position.
Another important class of intermediates are those with functional groups that can be easily modified. For example, the synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol allows for subsequent alkylation at the oxygen or nitrogen atoms to introduce a variety of substituents. nih.gov
Table 5: Key Intermediates for Functionalization
| Intermediate | Synthetic Route | Potential Functionalization | Reference |
|---|---|---|---|
| 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | From 4,6-dichloropyrimidine-5-carboxaldehyde and methylhydrazine | Nucleophilic substitution at C4 | researchgate.net |
| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Cyclization of a corresponding pyrazole precursor | O-alkylation and N-alkylation | nih.gov |
Spectroscopic and Spectrometric Characterization in Synthetic Confirmation
The structures of synthesized compounds are routinely established through a combination of elemental analysis, high-resolution mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy. proquest.commdpi.commdpi.com This multi-faceted analytical approach ensures a comprehensive and accurate assignment of the molecular structure.
¹H and ¹³C NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are arguably the most powerful tools for elucidating the structure of pyrazolo[3,4-d]pyrimidine derivatives in solution. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed map of the proton and carbon environments within the molecule.
In the ¹H-NMR spectrum of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, characteristic singlets are observed for the methyl (CH₃) group at 4.08 ppm, the chloromethyl (ClCH₂) group at 4.92 ppm, and the pyrazole proton (C-H) at 8.46 ppm. proquest.commdpi.com For other derivatives, the appearance of a broad singlet in the region of 7–8 ppm can indicate the presence of an additional NH group. nih.gov The signal for a methyl group attached to the pyrimidine ring has also been reported at δ 3.57 ppm. nih.gov
¹³C-NMR spectra are consistent with the proposed structures, with all carbon resonances being unambiguously assigned, often with the aid of 2D experiments like HETCOR (Heteronuclear Correlation spectroscopy). cdnsciencepub.comresearchgate.netresearchgate.net These experiments help in correlating proton and carbon signals, solidifying the structural assignment. For instance, in some derivatives, the disappearance of a peak corresponding to an NH₂ group in the IR spectrum is corroborated by the NMR data, confirming the reaction has proceeded as expected. nih.gov
The following tables summarize characteristic NMR data for select this compound derivatives:
Table 1: ¹H-NMR Spectroscopic Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference(s) |
|---|---|---|---|---|
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | - | 8.46 (s) | C-H (pyrazole) | proquest.commdpi.com |
| 4.92 (s) | ClCH₂ | proquest.commdpi.com | ||
| 4.08 (s) | N-CH₃ | proquest.commdpi.com | ||
| 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | DMSO-d₆ | 8.13 (s, 1H), 8.03-8.01 (m, 2H), 7.54-7.50 (m, 2H), 7.37-7.33 (m, 1H), 2.52 (s, 3H) | Ar-H, CH₃ | mdpi.com |
Table 2: ¹³C-NMR Spectroscopic Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference(s) |
|---|---|---|---|
| 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | DMSO-d₆ | 157.99, 152.24, 148.88, 145.93, 138.29, 129.11, 126.62, 121.36, 105.74, 13.37 | mdpi.com |
| 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidinone | DMSO-d₆ | 156.31, 151.44, 150.71, 146.10, 138.02, 129.21, 126.87, 121.47, 104.84, 78.65, 75.75, 34.63, 13.34 | mdpi.com |
Mass Spectrometry
Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and for corroborating the proposed elemental composition. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. proquest.commdpi.commdpi.com The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, further confirming the identity of the synthesized derivative. For example, the mass spectrum of a chlorinated derivative will show characteristic isotopic patterns for the chlorine atom(s) (M+ and M+2 peaks), providing definitive evidence of their presence. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govproquest.commdpi.com The presence or absence of specific absorption bands in the IR spectrum confirms the outcome of a reaction, such as the introduction or removal of a functional group. For instance, the disappearance of an IR peak corresponding to an amino (NH₂) group can confirm its conversion in a subsequent reaction step. nih.gov In other cases, the appearance of stretching bands in the range of 2950–2980 cm⁻¹ is indicative of aliphatic C-H groups. nih.gov The presence of carbonyl (C=O) or cyano (C≡N) groups is also readily identified by their strong, characteristic absorptions. nih.gov
Biological Activities and Pharmacological Potential of 1 Methyl 1h Pyrazolo 3,4 D Pyrimidine Derivatives
Antineoplastic and Antiproliferative Activities
Derivatives of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine have demonstrated significant potential as anticancer agents, exhibiting both cytotoxic effects against various cancer cell lines in laboratory settings and antitumor efficacy in animal models.
In Vitro Cytotoxicity against Human Cancer Cell Lines
Numerous studies have evaluated the in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These compounds have shown a range of activities, from moderate to potent, against lung (A549), colorectal (HCT-116), breast (MCF-7, MDA-MB-468), liver (HepG2), and prostate (PC-3) cancer cells.
One study reported a series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives, with some compounds showing potent anti-proliferative activities. nih.gov For instance, compound 12b in this study exhibited an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. nih.gov Another investigation into novel pyrazolo[3,4-d]pyrimidine derivatives found that compounds 12a-d displayed significant antitumor activity against MDA-MB-468 breast cancer cells, with compound 12b showing an IC50 value of 3.343 µM. researchgate.net
A separate study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a related scaffold, also highlighted potent cytotoxicity. ekb.eg Compound 4c in this series showed an IC50 of 1.13 µM against the A549 cell line, while compound 4d was highly effective against the HepG2 cell line with an IC50 of 0.14 µM. ekb.eg Furthermore, compound 4e was the most potent against the MCF-7 tumor cell line, with an IC50 value of 0.22 µM. ekb.eg
The following table summarizes the cytotoxic activities of various this compound and related pyrazolopyrimidine derivatives against the specified human cancer cell lines.
| Compound/Derivative | A549 (Lung) IC50/GI50 (µM) | HCT-116 (Colorectal) IC50/GI50 (µM) | MCF-7 (Breast) IC50/GI50 (µM) | HepG2 (Liver) IC50/GI50 (µM) | PC-3 (Prostate) IC50/GI50 (µM) | MDA-MB-468 (Breast) IC50/GI50 (µM) |
| Compound 1a | 2.24 | - | >50 | >50 | >50 | - |
| Compound 1d | >50 | - | >50 | >50 | >50 | - |
| Compound 1e | >50 | - | >50 | >50 | >50 | - |
| Compound 8 | 16.75 | 24.16 | - | - | - | - |
| Compound 10 | 15.68 | 18.78 | - | - | - | - |
| Compound 12a | 13.72 | 23.33 | - | - | - | - |
| Compound 12b | 8.21 | 19.56 | - | - | - | 3.343 |
| Compound 15 | GI50 = 1.18 - 8.44 | GI50 = 1.18 - 8.44 | GI50 = 1.18 - 8.44 | - | GI50 = 1.18 - 8.44 | IC50 = 0.267 (DOX-resistant) |
| Compound 16 | GI50 = 0.018 - 9.98 | GI50 = 0.018 - 9.98 | GI50 = 0.018 - 9.98 | - | GI50 = 0.018 - 9.98 | IC50 = 0.844 (DOX-resistant) |
| Compound 4c (pyrazolo[1,5-a]pyrimidine) | 1.13 | - | - | - | - | - |
| Compound 4d (pyrazolo[1,5-a]pyrimidine) | 2.33 | - | 0.72 | 0.14 | - | - |
| Compound 4e (pyrazolo[1,5-a]pyrimidine) | - | - | 0.22 | - | - | - |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine sulfonamides | - | IC50 = 0.17–1.15 | - | - | IC50 = 0.11–0.33 | - |
In Vivo Antitumor Efficacy Studies (e.g., Xenograft Models)
The promising in vitro results of this compound derivatives have led to their evaluation in in vivo models of cancer, primarily using xenografts where human cancer cells are implanted into immunodeficient mice.
In one study, a novel pyrazolo[3,4-d]pyrimidine was investigated for its ability to inhibit the proliferation of human osteogenic sarcoma (SaOS-2) cells. acs.org When tested in a human SaOS-2 xenograft tumor model in nude mice, the compound significantly reduced both the volume and weight of the tumor, demonstrating its in vivo antitumor efficacy. acs.org
Another study focused on the development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors. nih.gov Two lead compounds, 47 and 48, were evaluated in a mouse PC3 prostate cancer xenograft model and were found to significantly reduce tumor growth. nih.gov
Furthermore, a novel N1-methyl pyrazolo[4,3-d]pyrimidine derivative, compound 9, was shown to be significantly better than paclitaxel (B517696) at reducing MCF-7 TUBB3 (βIII-tubulin overexpressing) breast cancer tumors in a mouse xenograft model. nih.gov These studies underscore the potential of this class of compounds to translate from in vitro activity to in vivo therapeutic benefit.
Anti-inflammatory Properties
Certain this compound derivatives have been shown to possess anti-inflammatory properties. This activity is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.
A study on new pyrazolo[3,4-d]pyrimidine derivatives investigated their potential to inhibit cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. nih.gov Several synthesized compounds demonstrated inhibitory activity against COX-1 and COX-2. nih.gov Another study on pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids also reported inhibitory potential against COX-1, COX-2, and 5-lipoxygenase (5-LOX), as well as inhibition of nitric oxide (NO) release. nih.gov
Furthermore, a novel pyrazolo[3,4-d]pyrimidine compound, KKC080096, was found to exert anti-inflammatory effects by upregulating the antioxidant enzyme heme oxygenase-1 (HO-1). koreascience.krsemanticscholar.org This compound suppressed the production of nitric oxide and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-challenged microglial cells. koreascience.krsemanticscholar.org Additionally, pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS) dimerization, a key process in the production of NO during inflammation. figshare.com
Antimicrobial and Antitubercular Activities
The this compound scaffold has also been explored for its potential against microbial pathogens. Functionally 4,6-disubstituted 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines have demonstrated good antibacterial activity. mdpi.com
In the realm of antitubercular research, pyrazolo[3,4-d]pyrimidine derivatives have shown promise. The structural similarity to purines makes them attractive candidates for targeting essential pathways in Mycobacterium tuberculosis.
Antiviral Properties
Several this compound derivatives have been evaluated for their antiviral activity against a range of viruses. One study reported that some new pyrazolo[3,4-d]pyrimidine derivatives, compounds 6 and 10, reduced the number of viral plaques of Herpes simplex virus type-1 (HSV-1) by 66% and 41%, respectively. nih.gov Another novel pyrimidine (B1678525) derivative also showed potent antiviral activity against HSV-1, with one compound exhibiting higher efficacy than the standard drug acyclovir. sysrevpharm.org
A broad-spectrum antiviral activity was observed for a novel nucleoside analog, 4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide (N10169). nih.gov This compound was highly active against various DNA and RNA viruses, including adenovirus, vaccinia virus, influenza B virus, paramyxoviruses, picornaviruses, and reoviruses, with 50% inhibition of virus-induced cytopathology at concentrations of 1 to 10 µM. nih.gov However, it showed lesser or no activity against herpes simplex virus, cytomegalovirus, coronavirus, influenza A virus, vesicular stomatitis virus, and visna virus. nih.gov The antiviral potency of N10169 was found to be dependent on the cell line used, which was correlated with the levels of adenosine (B11128) kinase activity required for its phosphorylation to the active form. nih.gov
Enzyme Inhibition beyond Kinases
While a significant portion of the research on this compound derivatives has focused on their kinase inhibitory activity, some studies have explored their effects on other classes of enzymes.
As mentioned in the antiviral section, the 5'-monophosphate form of the pyrazolo[3,4-d]pyrimidine nucleoside analog N10169 was identified as a potent inhibitor of cellular orotidylate decarboxylase. nih.gov This enzyme is crucial for the de novo biosynthesis of pyrimidine nucleotides.
In the context of anti-inflammatory actions, pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit the dimerization of inducible nitric oxide synthase (iNOS). figshare.com This inhibition prevents the formation of the active enzyme, thereby reducing the production of nitric oxide, a key inflammatory mediator. These findings highlight that the pharmacological potential of this compound derivatives extends beyond kinase inhibition to other important enzymatic targets.
Modulation of Adenosine Receptors
Adenosine receptors, which are G-protein coupled receptors, are crucial in various physiological processes. They are classified into four subtypes: A1, A2A, A2B, and A3. Derivatives of this compound have been identified as modulators of these receptors, particularly as antagonists of the A1 and A2A subtypes.
A series of new compounds with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core scaffold were synthesized and evaluated for their affinity for human A1 and A2A receptors. nih.govnih.gov Several of these compounds showed nanomolar binding affinities for both receptor subtypes. nih.govnih.gov One standout compound, designated as 11o, exhibited high binding activities with Ki values of 55 nM for the human A1 receptor and 13.3 nM for the human A2A receptor. nih.govnih.gov
Furthermore, functional assays confirmed that compound 11o acts as a full antagonist at both receptors, with IC50 values of 98.8 nM for the A1 receptor and 136 nM for the A2A receptor. nih.gov This dual A1/A2A antagonist profile makes it a promising candidate for further investigation, particularly for conditions where modulation of both receptors is beneficial, such as in Parkinson's disease. nih.govnih.gov
Adenosine Receptor Modulation by a 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Derivative (Compound 11o)
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Activity Type |
|---|---|---|---|
| Human A1 | 55 | 98.8 | Antagonist |
| Human A2A | 13.3 | 136 | Antagonist |
Mechanistic Insights and Molecular Targets of 1 Methyl 1h Pyrazolo 3,4 D Pyrimidine Derivatives
Kinase Inhibition Profiles
Derivatives of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core have demonstrated inhibitory activity against a diverse range of protein kinases implicated in cancer progression.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a key building block for many anticancer agents, including those that target the Epidermal Growth Factor Receptor (EGFR). nih.gov Overexpression of EGFR is a common feature in many tumors, making it a significant target for cancer therapy. bohrium.com However, the efficacy of EGFR tyrosine kinase inhibitors (TKIs) can be limited by drug resistance, often arising from mutations in the kinase domain, such as the T790M mutation. nih.govbohrium.com
Researchers have synthesized and evaluated new 1H-pyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit both wild-type EGFR (EGFRWT) and its resistant mutant forms. nih.govtandfonline.com In one study, a series of derivatives were tested, with compound 12b emerging as a particularly potent inhibitor. bohrium.comtandfonline.com It demonstrated significant inhibitory activity against EGFRWT and also notable activity against the resistant EGFRT790M mutant. tandfonline.comresearchgate.net The inhibitory concentrations for the most promising compounds from this study are detailed below.
Table 1: EGFR Kinase Inhibitory Activity of Selected 1H-pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | EGFRWT IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8 | 0.026 | Not Reported | nih.govtandfonline.com |
| 10 | 0.021 | Not Reported | nih.govtandfonline.com |
| 12a | 0.024 | Not Reported | nih.govtandfonline.com |
| 12b | 0.016 | 0.236 | nih.govtandfonline.comresearchgate.net |
| Erlotinib (B232) | 0.006 | Not Reported | nih.gov |
This table is interactive. Click on the headers to sort the data.
The data indicates that while erlotinib is more potent against EGFRWT, compound 12b shows strong activity against both the wild-type and the clinically significant T790M mutant form of the enzyme. nih.govtandfonline.com
Src family kinases (SFKs) are non-receptor tyrosine kinases that are often hyperactivated in various cancers, including aggressive brain tumors like glioblastoma and malignant mesothelioma. nih.govmdpi.comnih.gov This makes SFKs promising molecular targets for therapy. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold was first identified as an SFK inhibitor framework with the discovery of compounds PP1 and PP2 . nih.gov
More recent research has focused on developing new derivatives with improved selectivity and efficacy. Compound SI221 , a selective pyrazolo[3,4-d]pyrimidine derivative, has shown significant cytotoxic effects on glioblastoma cells while having minimal impact on non-tumor cells. nih.gov Another derivative, SI388 , was identified as a potent Src inhibitor that hampers cell viability and tumorigenicity in glioblastoma models. mdpi.combioworld.com It demonstrated Ki values of 0.423 µM for Src. mdpi.com These inhibitors often work by competing with ATP at the kinase's active site. acs.org
Studies on malignant mesothelioma cell lines, where Src hyperactivation is a key driver, found that new pyrazolo[3,4-d]pyrimidine Src inhibitors exerted a significant proapoptotic effect without affecting normal mesothelial cells. nih.gov
Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov The pyrazolo[3,4-d]pyrimidine structure, being a purine (B94841) bioisostere, has shown great potential for the development of CDK inhibitors, particularly targeting CDK1 and CDK2. nih.gov
Several studies have designed and synthesized novel pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors. nih.govresearchgate.net These compounds have been evaluated for their anti-proliferative activity against various cancer cell lines. nih.gov Some derivatives have shown potent inhibition of CDK2/Cyclin A. nih.gov For instance, a new chemotype of CDK2 inhibitors based on a related scaffold, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, produced compounds that inhibited CDK2 at single-digit nanomolar concentrations. mdpi.com Compound 15 from this series was the most potent CDK2 inhibitor with a Ki of 0.005 µM and showed selectivity over other CDKs. mdpi.com Another study on pyrazolo[4,3-d]pyrimidines identified LGR6768 as a potent inhibitor of CDK7, which in turn activates CDK1 and CDK2. biorxiv.org
Table 2: Inhibitory Activity of Selected Pyrimidine (B1678525) Derivatives Against CDKs
| Compound | Target Kinase | Kᵢ (µM) | Reference |
|---|---|---|---|
| 14 | CDK2 | 0.007 | mdpi.com |
| 15 | CDK2 | 0.005 | mdpi.com |
| 23 | CDK2 | 0.090 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutation is a common driver in acute myeloid leukemia (AML). nih.govvichemchemie.com Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. nih.gov
A pyrazolo[3,4-d]pyrimidine derivative, compound 18 (CHMFL-FLT3-122) , was discovered as a potent inhibitor of FLT3 kinase with an IC₅₀ of 40 nM. nih.gov This compound was particularly effective against the FLT3-ITD mutation, a common variant in AML, inhibiting the proliferation of AML cell lines with GI₅₀ values in the low nanomolar range. nih.gov Notably, it displayed high selectivity for FLT3 over c-KIT, suggesting a potential for reduced toxicity. nih.gov
In the context of VEGFR-2, a series of pyrazolo[3,4-d]pyrimidines incorporating a phenylfuroxan scaffold were designed as anti-angiogenic agents. nih.gov Compound 12b from this series showed noticeable selectivity and potency against VEGFR-2 with an IC₅₀ of 0.09 µM, comparable to the established inhibitor sorafenib. nih.gov
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to other important kinase targets.
Bruton's tyrosine kinase (BTK): The FDA-approved drug ibrutinib (B1684441) , a potent BTK inhibitor used for B-cell cancers, is based on the pyrazolo[3,4-d]pyrimidine scaffold. nih.gov Interestingly, a potent FLT3 inhibitor was developed based on the structure of ibrutinib. nih.gov
TNF Receptor Associated Protein 1 (TRAP1): TRAP1 is a mitochondrial chaperone protein and a paralog of Hsp90, which plays a role in promoting tumorigenesis by maintaining mitochondrial integrity. researchgate.netnih.govunist.ac.kr A series of pyrazolo[3,4-d]pyrimidine derivatives were developed as mitochondria-permeable TRAP1 inhibitors. nih.gov Structure-based design led to compounds 47 and 48 , which are potent TRAP1 inhibitors that interact with the ATP binding pocket of the protein. nih.govfrontiersin.org These compounds demonstrated significant anticancer efficacy in various cancer cell models and reduced tumor growth in mouse xenograft models. nih.govfrontiersin.org
Cellular Apoptosis Induction Pathways
A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis. nih.gov
Studies have shown that these compounds can trigger apoptosis through various intrinsic and extrinsic pathways. For example, the potent EGFR inhibitor 12b was found to be a strong inducer of apoptosis. tandfonline.comresearchgate.net Its mechanism involves arresting the cell cycle at the S and G2/M phases and significantly increasing the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2. tandfonline.comresearchgate.net Similarly, the Src inhibitor SI221 was shown to induce apoptosis in apoptosis-resistant glioblastoma cells, confirmed by cytofluorimetric analysis and caspase-3 assays. nih.gov
In hematological malignancies, the pyrazolo[3,4-d]pyrimidine compound 4c , a Fyn kinase inhibitor, reduces cell viability by inducing apoptosis and arresting the cell cycle. nih.gov In malignant mesothelioma, Src inhibitors based on this scaffold induce apoptosis, an effect that was shown to be dependent on the nuclear stabilization of the CDK inhibitor p27. nih.gov Silencing p27 suppressed the apoptosis induced by these Src inhibitors, highlighting a specific mechanistic pathway. nih.gov
Furthermore, the FLT3 inhibitor compound 18 also induces apoptosis in AML cells by arresting the cell cycle in the G0/G1 phase and strongly affecting FLT3-ITD mediated signaling pathways. nih.gov This convergence on apoptosis induction through the inhibition of different primary kinase targets underscores the effectiveness of the pyrazolo[3,4-d]pyrimidine scaffold in generating potent anticancer agents.
Caspase Activation and BAX/Bcl-2 Ratio Modulation
The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. A critical pathway in this process involves the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like BAX and anti-apoptotic members like Bcl-2. The ratio of BAX to Bcl-2 is a crucial determinant of a cell's susceptibility to apoptosis. An increase in this ratio leads to the activation of caspases, a family of proteases that execute the final phases of apoptosis. nih.gov
Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been shown to effectively modulate this ratio and activate caspases. For instance, compound 12b , a derivative designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor, was found to cause a 3.3-fold increase in BAX gene expression and a 2.5-fold decrease in Bcl-2 gene expression in A549 lung cancer cells. researchgate.net This resulted in a significant 8.8-fold increase in the BAX/Bcl-2 ratio, promoting an apoptotic response. researchgate.netnih.gov Similarly, another study identified a different derivative, also named compound 12b , which increased the level of caspase-3 by 7.32-fold in MDA-MB-468 breast cancer cells, leading to a substantial 18.98-fold increase in total apoptosis compared to control cells. rsc.org
Further research on pyrazolo-[3,4-d]-pyrimidine derivatives as Src kinase inhibitors in medulloblastoma cells also demonstrated their ability to induce apoptosis by modulating the apoptotic proteins BAX and Bcl-2. nih.gov
Table 1: Effects of this compound Derivatives on Apoptotic Markers
| Compound | Cell Line | Key Finding | Citation |
|---|---|---|---|
| Compound 12b | A549 (Lung Cancer) | 8.8-fold increase in BAX/Bcl-2 ratio. | researchgate.net, nih.gov |
| Compound 12b | MDA-MB-468 (Breast Cancer) | 7.32-fold increase in caspase-3 levels. | rsc.org |
| S7, S29, SI163 | Medulloblastoma | Modulation of BAX and Bcl-2 proteins. | nih.gov |
Cell Cycle Progression Arrest Mechanisms (e.g., S and G2/M phases)
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is often characterized by uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. Derivatives of this compound have demonstrated the ability to halt cell cycle progression at various phases, thereby inhibiting tumor cell growth.
Flow cytometric analyses have provided detailed insights into these mechanisms.
S and G2/M Phase Arrest : One derivative, compound 12b , was shown to induce cell cycle arrest at both the S and G2/M phases in A549 cancer cells. researchgate.netnih.gov Another compound 12b was found to stop the cell cycle at the S phase in the MDA-MB-468 breast cancer cell line. rsc.org Similarly, compound 16 was also found to induce cell cycle arrest at the S phase in MDA-MB-468 cells. researchgate.netyoutube.com In medulloblastoma cells, the derivatives S7, S29, and SI163 were observed to halt cells in the G2/M phase, an effect likely mediated through the regulation of cdc2 and CDC25C phosphorylation. nih.gov
G1 Phase Arrest : A different derivative, compound 14 , which functions as a CDK2 inhibitor, was reported to cause cell growth arrest at the G0/G1 phase in HCT-116 colorectal carcinoma cells.
Table 2: Cell Cycle Arrest Induced by this compound Derivatives
| Compound | Cell Line | Arrest Phase | Citation |
|---|---|---|---|
| Compound 12b | A549 (Lung Cancer) | S and G2/M | researchgate.net, nih.gov |
| Compound 12b | MDA-MB-468 (Breast Cancer) | S | rsc.org |
| Compound 16 | MDA-MB-468 (Breast Cancer) | S | researchgate.net, youtube.com |
| S7, S29, SI163 | Medulloblastoma | G2/M | nih.gov |
| Compound 14 | HCT-116 (Colorectal Carcinoma) | G0/G1 |
Anti-Angiogenic Mechanisms
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Inhibiting angiogenesis is therefore a key strategy in cancer therapy. Certain this compound derivatives have shown potential as anti-angiogenic agents.
One mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. A study focusing on novel pyrazolo[3,4-d]pyrimidine derivatives identified compound 12b as a potent inhibitor of VEGFR-2, with an IC50 value of 0.063 µM. rsc.org To further validate its anti-angiogenic effect, the compound was tested on Human Umbilical Vein Endothelial Cells (HUVECs). Treatment with compound 12b resulted in a significant reduction in HUVEC migratory potential, disrupting wound healing patterns by 23% after 72 hours, which is indicative of anti-angiogenic activity. rsc.org
Mitochondrial Pathway Modulation (e.g., Mitochondrial Membrane Potential)
The mitochondrial pathway, or intrinsic apoptotic pathway, is central to cellular life-and-death decisions. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). Loss of ΔΨm can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, triggering the caspase cascade.
Interactions with Drug Efflux Pumps (e.g., P-glycoprotein)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. One of the primary causes of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of cancer cells. researchgate.net Some tyrosine kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have been investigated for their ability to interact with and inhibit P-gp.
Studies have shown that these derivatives can suppress P-gp by inhibiting its ATPase activity and can reverse resistance to conventional chemotherapy drugs. researchgate.net
The derivatives Si306 and its prodrug pro-Si306 , along with Si221 and pro-Si221 , were shown to inhibit P-gp in MDR cancer cell lines. researchgate.net
In a separate study, compounds 15 and 16 demonstrated the ability to inhibit P-glycoprotein by 0.301 and 0.449-fold, respectively, compared to the control. researchgate.netyoutube.com This inhibition enhanced the cytotoxicity of doxorubicin (B1662922) in resistant MDA-MB-468 cells. researchgate.netyoutube.com
These findings suggest that pyrazolo[3,4-d]pyrimidine derivatives can act as chemosensitizers, overcoming P-gp-mediated MDR and restoring the efficacy of other anticancer drugs. researchgate.net
Table 3: P-glycoprotein Inhibition by this compound Derivatives
| Compound | Key Finding | Citation |
|---|---|---|
| Si306, pro-Si306, Si221, pro-Si221 | Inhibit P-gp ATPase activity, reversing doxorubicin and paclitaxel (B517696) resistance. | researchgate.net |
| Compound 15 | 0.301-fold inhibition of P-gp compared to control. | researchgate.net, youtube.com |
| Compound 16 | 0.449-fold inhibition of P-gp compared to control. | researchgate.net, youtube.com |
Structure Activity Relationship Sar Studies of 1 Methyl 1h Pyrazolo 3,4 D Pyrimidine Derivatives
Impact of Substituent Variations on Pharmacological Activity
The biological activity of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives is profoundly influenced by the nature and position of various substituents on the core structure. Systematic modifications have elucidated key relationships between structural features and pharmacological effects, particularly in the development of kinase inhibitors and other therapeutic agents.
At the N-1 position of the pyrazole (B372694) ring, substitutions are crucial for activity. While the 1-methyl group is a common feature, variations have been explored. For instance, in a series of pyrazolo[3,4-d]pyrimidines designed as σ1 receptor (σ1R) ligands, a 2-piperidinylethyl substituent at the N-1 position was found to be preferred for optimal activity. nih.gov In another study targeting DNA topoisomerase, introducing diverse groups at this position showed that a simple methyl group (in compound P2) or a propargyl group (in compound P3) led to significant antiproliferative activity, whereas larger phenacyl substitutions resulted in a weaker effect. nih.govmdpi.com
The C4 position is a frequent site for modification and dramatically impacts activity. In the pursuit of epidermal growth factor receptor (EGFR) inhibitors, introducing an aniline (B41778) moiety at position 4 yielded a compound with enhanced anticancer activity compared to derivatives with aliphatic amines like ethyl, propyl, or cyclohexyl groups, which were not beneficial for cytotoxicity. nih.gov For σ1R ligands, replacing an acylamino group at C4 with cyclic substituents led to highly active compounds with improved chemical stability. nih.gov Phenyl or pyrazolyl groups at this position were found to be optimal for σ1R affinity. nih.gov Specifically, a 4-(1-methylpyrazol-5-yl) derivative demonstrated high selectivity. nih.gov In a different series targeting multikinases like FLT3 and VEGFR2, linking a phenylurea moiety via an oxygen atom at C4 resulted in a highly potent compound. nih.govacs.org
Substituents at the C6 position also play a role in modulating the biological profile. In a study exploring antibacterial properties, modifying a known anticancer pyrazolo[3,4-d]pyrimidine by substituting the thiomethyl group at C6 with a bulkier thioisopropyl group was investigated to increase lipophilicity. nih.gov
Table 1: Impact of C4 Substituent Variation on Cytotoxicity against A549 Cells Data sourced from studies on EGFR inhibitors. nih.gov
| Compound | C4-Substituent | Observed Activity |
|---|---|---|
| 7a | Ethylamino | Not beneficial for cytotoxic activity |
| 7b | Propylamino | Not beneficial for cytotoxic activity |
| 9 | Cyclohexylamino | Not beneficial for cytotoxic activity |
| 8 | Anilino | Enhanced anticancer activity |
Positional Effects of Functional Groups on Target Binding
The specific placement of functional groups on the this compound scaffold dictates the molecule's ability to form key interactions within the binding site of its biological target. These interactions, such as hydrogen bonds and hydrophobic contacts, are essential for high-affinity binding and potent inhibition.
Molecular docking and structural studies have revealed the critical role of the pyrazolo[3,4-d]pyrimidine core as a hinge-binder in many kinase inhibitors. This bicyclic system often acts as a bioisostere of adenine (B156593), forming hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. nih.gov For example, in studies of EGFR inhibitors, this scaffold occupies the adenine binding region. nih.gov Similarly, for CDK2 inhibitors, docking simulations confirmed that the pyrazolo[3,4-d]pyrimidine core fits well into the active site, forming an essential hydrogen bond with the amino acid Leu83. rsc.org
The substituents provide additional anchoring points. In a series of antiproliferative agents targeting DNA topoisomerase, the keto and amine functional groups of one derivative were shown to form two crucial hydrogen bonds with residues THR A178 and ASN A722 of the enzyme. nih.gov The hydrogen bond with ASN A722 was deemed particularly important for the compound's high inhibitory activity. nih.gov
In the context of PI3Kδ inhibitors, a derivative featuring a morpholine (B109124) ring demonstrated a critical hydrogen bond between the oxygen atom of the morpholine and the amino acid Val-828 in the hinge region of the enzyme. mdpi.com This interaction was identified as a key element for potent and selective inhibition.
For σ1R ligands, pharmacophore modeling showed that active compounds must fit a model that includes a positive ionizable feature and multiple hydrophobic features. nih.gov The strategic placement of substituents on the pyrazolo[3,4-d]pyrimidine core allows the molecule to satisfy these requirements, ensuring a precise fit within the receptor's binding site. nih.gov These findings highlight how the specific positioning of functional groups is paramount for achieving desired molecular interactions and, consequently, high biological potency.
Ligand Efficiency and Optimization Strategies
Ligand efficiency (LE) and related metrics like lipophilic ligand efficiency (LLE) are crucial guiding principles in the optimization of hits and leads derived from the this compound scaffold. These parameters help medicinal chemists assess the quality of a compound by relating its binding affinity to its size or lipophilicity, ensuring that potency gains are not achieved at the expense of developing unfavorable physicochemical properties, a phenomenon known as "molecular obesity". sciforschenonline.org
LE is a measure of the binding energy per non-hydrogen atom, and it is generally recommended that a fragment or hit should have an LE value greater than 0.3. sciforschenonline.org This metric helps prioritize smaller, more efficient fragments for further development, as LE tends to decrease during the optimization process. sciforschenonline.org
LLE is calculated by subtracting the compound's lipophilicity (logP or logD) from its potency (pIC50 or pKi). sciforschenonline.org This metric is particularly important because the binding sites of many targets, such as the σ1 receptor, are highly lipophilic. nih.gov While increasing lipophilicity can often increase potency, it can also lead to poor absorption, distribution, metabolism, and excretion (ADME) properties. A high LLE value indicates that a compound achieves high potency without excessive lipophilicity, making it a more promising drug candidate. sciforschenonline.org
In the development of pyrazolo[3,4-d]pyrimidine-based σ1R antagonists, these principles were successfully applied. A lead compound, the 4-(1-methylpyrazol-5-yl) derivative (12f), was identified as one of the best σ1R ligands ever described in terms of lipophilic ligand efficiency. nih.gov This high LLE translated directly into a good physicochemical and ADMET profile, demonstrating the practical utility of this optimization strategy. nih.gov The goal during optimization is often to maintain a favorable LLE, ideally within a logD range of 1-3 for optimal pharmacokinetic properties. sciforschenonline.org By focusing on LLE, researchers can more effectively navigate the complex interplay between potency and drug-like properties to develop optimized clinical candidates.
Pharmacophore Feature Analysis and Design Rationale
The design of novel this compound derivatives is often guided by pharmacophore models, which define the essential three-dimensional arrangement of chemical features required for biological activity. These models are developed from SAR data and the structures of known active compounds or ligand-protein complexes.
For kinase inhibitors, a common pharmacophore model based on the pyrazolo[3,4-d]pyrimidine scaffold includes several key features:
Hinge-Binding Moiety : The pyrazolo[3,4-d]pyrimidine core itself serves as a crucial hydrogen-bond donor/acceptor unit that mimics the adenine ring of ATP, anchoring the inhibitor in the hinge region of the kinase active site. nih.govnih.gov
Hydrophobic Head : A substituent, often at the C4 or C6 position, is designed to occupy a hydrophobic region (often referred to as hydrophobic region I) of the ATP-binding site. nih.gov This is frequently an aromatic or substituted phenyl group.
Linker : A linker group, which can be an imino, ether, or hydrazone moiety, connects the core to other parts of the pharmacophore. nih.gov
Hydrophobic Tail : A terminal group, typically a phenyl ring, is positioned to occupy a second hydrophobic pocket (hydrophobic region II) within the active site. nih.gov
This design rationale has been explicitly used to develop new EGFR inhibitors, where structural modifications were systematically made at these five positions (core, N1-substituent, linker, hydrophobic head, and hydrophobic tail) to optimize activity against both wild-type and mutant forms of the enzyme. nih.govnih.gov
In a different therapeutic area, a common-feature pharmacophore model, named Hypo2, was generated for casein kinase 1 (CK1) inhibitors. documentsdelivered.com This model was used to screen chemical databases virtually, leading to the identification of a hit compound, N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine. documentsdelivered.com Subsequent optimization of this hit, guided by the Hypo2 pharmacophore, resulted in a novel and potent CK1 inhibitor. documentsdelivered.com
Similarly, for σ1R ligands, a pharmacophore model was used to rationalize the SAR data. nih.gov This model highlighted the importance of a positive ionizable feature and two specific hydrophobic features (HYD2 and HYD4), which active compounds needed to match for high-affinity binding. nih.gov This detailed understanding of the required pharmacophoric features provides a clear and rational basis for the design of new, more potent, and selective this compound derivatives.
Computational and Theoretical Investigations of 1 Methyl 1h Pyrazolo 3,4 D Pyrimidine
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine, might interact with a biological target, typically a protein.
Ligand-Protein Interaction Analysis (e.g., Kinase Binding Sites, DNA Topoisomerase)
The 1H-pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of purine (B94841), is a key structural feature in many kinase inhibitors because it can occupy the adenine (B156593) binding region of the ATP-binding site. nih.gov Molecular docking studies have revealed that derivatives of this scaffold can form crucial interactions with the amino acid residues in the active sites of various kinases and other enzymes like DNA topoisomerase.
Kinase Binding: Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been docked into the ATP-binding sites of several kinases, including Epidermal Growth Factor Receptor (EGFR), Protein Kinase D (PKD), and c-Src/Abl. nih.govnih.govmdpi.com The binding mode often involves the pyrazolo[3,4-d]pyrimidine core forming hydrogen bonds with the hinge region of the kinase domain. nih.gov For instance, in studies with TANK-binding kinase 1 (TBK1), the pyrazole (B372694) moiety's N and NH groups were shown to form hydrogen bonds with residues Glu87 and Cys89 in the hinge region. nih.gov In other kinase models, key residues identified for hydrogen bonding interactions with pyrazolopyrimidine motifs include GLU339, GLU51, SER345, ASP404, ASN391, and ASP348. sums.ac.ir Hydrophobic interactions with residues like PHE80 and LEU83 also contribute significantly to the binding affinity. sums.ac.ir
DNA Topoisomerase Interaction: Pyrazolo[3,4-d]pyrimidine analogs have also been investigated as inhibitors of human DNA topoisomerase IIα, a key enzyme in cancer chemotherapy. ekb.egmolecular-interactions.sinih.gov Docking simulations suggest that these compounds bind to the ATPase domain of the enzyme. molecular-interactions.si The interactions can involve hydrogen bonds between substituents on the pyrazolopyrimidine ring and amino acid residues such as Ser148, Ser149, and Asn150. molecular-interactions.si The number and type of these intermolecular hydrogen bonds are considered crucial for the compound's antiproliferative activity. mdpi.com
Prediction of Binding Affinity and Pose
Docking studies not only predict the interactions but also estimate the binding affinity (often expressed as a docking score or binding energy) and the most stable binding pose of the ligand. For pyrazolo[3,4-d]pyrimidine derivatives, these predictions are vital for understanding their structure-activity relationships (SAR).
Researchers have identified compounds with potent inhibitory activity based on favorable docking scores. For example, certain pyrazolo[3,4-d]pyrimidine derivatives showed high binding affinities for dihydrofolate reductase (DHFR) with docking scores ranging from -9.2 to -10.2 kcal/mol. researchgate.net In another study targeting human DNA topoisomerase IIα, derivatives were selected for experimental evaluation based on their docking poses and ChemScore scoring function values. molecular-interactions.si
Interestingly, the predicted binding pose is not always straightforward. Studies on Protein Kinase D (PKD) inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold revealed that the observed SAR was not fully consistent with the commonly assumed binding mode, which mimics ATP. This led researchers to propose an alternative binding mode where the compound is flipped 180 degrees, potentially opening avenues for designing more specific kinase inhibitors. nih.govresearchgate.net The binding pose of a ligand is critical; a complete reversal of the binding model within the protein's active site can lead to a total loss of inhibitory activity. nih.gov
| Target Protein | Derivative Class | Predicted Binding Affinity (Score/Energy) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Protein Kinase D (PKD) | Pyrazolo[3,4-d]pyrimidine analogues | Not specified, but led to a 10-fold increase in potency for one compound. | Binds in ATP binding site; alternate flipped pose suggested. | nih.gov |
| Human DNA Topoisomerase IIα | 1H-Pyrazolo[3,4-d]pyrimidines | Not specified, selected based on ChemScore function. | Ser148, Ser149, Asn150 (via carboxylic acid group) | molecular-interactions.si |
| Various Kinases | Pyrazolopyrimidines | Not specified, evaluated based on potential. | GLU339, GLU51, PHE80, LEU83, LYS89 | sums.ac.ir |
| TANK-binding kinase 1 (TBK1) | Pyrazolo[3,4-b]pyridine derivatives | IC50 of 0.2 nM for lead compound. | Glu87, Cys89 (H-bonds), Asp157 (salt bridge) | nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. modern-journals.com For this compound and its analogs, these calculations provide insights into molecular structure, stability, and reactivity. mdpi.comresearchgate.net Methods like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p) are commonly used to model geometrical parameters and electronic characteristics. mdpi.comnih.govresearchgate.net
Electronic Structure Analysis (HOMO-LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. irjweb.com
A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to promote an electron from the HOMO to the LUMO, indicating that charge transfer can easily occur within the molecule. nih.govresearchgate.net DFT calculations on various pyrazolo[3,4-d]pyrimidine derivatives have consistently shown a small energy gap, which points to their high chemical reactivity and potential biological activity. nih.govresearchgate.net For example, calculations on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide revealed a HOMO-LUMO energy gap of 0.4036 Hartree using the B3LYP method, indicating a reactive molecule. researchgate.net The analysis of these frontier orbitals helps explain the charge transfer interactions that are fundamental to the molecule's function. researchgate.netresearchgate.net
| Compound/Derivative Class | Calculation Method | HOMO Energy (Hartree/eV) | LUMO Energy (Hartree/eV) | Energy Gap (ΔE) (Hartree/eV) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | B3LYP/6-31G | Not specified | Not specified | 0.4036 Hartree | Small gap indicates high chemical reactivity. | researchgate.net |
| 4-aminopyrazolo[3,4-d]pyrimidine | HF/6-31+G | Not specified | Not specified | Not specified | Calculations show charge transfer occurs within the molecule. | researchgate.net |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | B3LYP/6-311G(d,p) | -6.2613 eV | -0.8844 eV | 5.3769 eV | Charge transfer takes place within the molecule. | irjweb.com |
Dipole Moment and Electrostatic Potential Mapping
The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. uni-muenchen.de It helps identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which is crucial for understanding intermolecular interactions, including hydrogen bonding and protein-ligand recognition. researchgate.netuni-muenchen.de For pyrazolo[3,4-d]pyrimidine derivatives, MEP maps show that negative potential regions are typically localized around electronegative atoms like nitrogen and oxygen, while positive potential is found near hydrogen atoms. mdpi.comresearchgate.net This information is invaluable for rational drug design, as it helps predict how the molecule will interact with the binding site of a target protein. researchgate.net
In Silico Pharmacokinetic and Pharmacodynamic Predictions (ADMET)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's drug-like properties. samipubco.com Various computational tools and models are used to predict these properties for pyrazolo[3,4-d]pyrimidine derivatives.
Studies have shown that compounds in this class generally exhibit good to moderate intestinal absorption levels. nih.gov However, a common challenge is their suboptimal aqueous solubility. mdpi.comresearchgate.net Predictions for Blood-Brain Barrier (BBB) penetration vary depending on the specific substitutions on the core scaffold. Some derivatives are predicted to have very low BBB penetration, which can be advantageous for avoiding central nervous system side effects, while others with increased lipophilicity may cross the BBB. nih.govsamipubco.com Metabolic stability is another key parameter; predictions using major cytochrome P-450 (CYP) isoforms can help identify potential drug-drug interactions. samipubco.com These in silico predictions, often combined with in vitro ADME assays, are essential for optimizing the pharmacokinetic profile of potential drug candidates from the pyrazolo[3,4-d]pyrimidine family. mdpi.comsums.ac.ir
| ADMET Property | General Prediction/Finding | Reference |
|---|---|---|
| Aqueous Solubility | Generally predicted to be low to very low, a known suboptimal property of this class. | nih.govmdpi.com |
| Intestinal Absorption | Predicted to have good to moderate absorption levels. | nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Variable; many derivatives predicted to have very low penetration, while some lipophilic ones may cross. | nih.govsamipubco.com |
| Metabolism (CYP Inhibition) | Predictions against major CYP isoforms help foresee drug-drug interactions. | samipubco.com |
| Drug-Likeness (e.g., Lipinski's Rule of Five) | Many designed derivatives are shown to follow the Rule of Five, indicating good drug-like properties. | samipubco.com |
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of various non-covalent contacts that dictate the crystal packing. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal can be partitioned, with the surface defined at the points where the contribution of the molecule's electron density is equal to the contribution from all neighboring molecules.
Complementing the 3D Hirshfeld surface, 2D fingerprint plots are a unique and quantitative summary of the intermolecular interactions. These plots represent a histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) versus the nearest atom outside the surface (dₑ). The color intensity on the plot corresponds to the frequency of occurrence of specific (dᵢ, dₑ) pairs, allowing for a "fingerprint" of the crystal packing. Different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, appear as distinct features on these plots.
For instance, studies on substituted pyrazolo[3,4-d]pyrimidine derivatives consistently highlight the significance of H···H, C···H/H···C, and N···H/H···N contacts in their crystal packing. nih.gov For example, in the crystal structure of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the Hirshfeld surface analysis revealed that H···H interactions accounted for the largest contribution to the crystal packing at 48.2%, followed by C···H/H···C (23.9%) and N···H/H···N (17.4%) contacts. nih.gov Similarly, for 2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid, the most significant contributions were from H⋯O/O⋯H (34.8%), H⋯N/N⋯H (19.3%), and H⋯H (18.1%) interactions.
A hypothetical table of the principal intermolecular contacts for this compound, based on the analysis of its derivatives, would likely include the following interactions, though the precise percentages remain undetermined without a specific crystallographic and computational study on the compound itself.
Table 1: Anticipated Intermolecular Contacts for this compound
| Intermolecular Contact | Expected Contribution |
|---|---|
| H···H | Major |
| N···H/H···N | Significant |
| C···H/H···C | Significant |
| C···N/N···C | Minor |
The 2D fingerprint plots for related compounds typically show distinct spikes for N···H/H···N interactions, indicating the presence of hydrogen bonds. The large, diffuse regions in the center of the plots correspond to the numerous H···H contacts. The "wings" on the plots are characteristic of C···H/H···C contacts.
Future Perspectives and Emerging Research Directions for 1 Methyl 1h Pyrazolo 3,4 D Pyrimidine
Rational Design of Next-Generation Therapeutics
The future of drug development centered on the 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine core relies heavily on rational design strategies to create more effective and selective therapeutic agents. A primary principle guiding this research is the scaffold's role as a bioisostere of adenine (B156593), which allows it to effectively compete for and bind to the ATP-binding sites of various enzymes, particularly kinases. nih.govrsc.org This bioisosteric replacement of the purine's imidazole (B134444) ring with a pyrazole (B372694) moiety is a foundational concept in the design of new derivatives. nih.gov
Researchers are employing computer-aided drug design and molecular docking simulations to refine the structure of new analogues. nih.govrsc.org These models help predict how modifications to the scaffold will interact with the target protein's binding pocket, allowing for the design of compounds with enhanced potency and selectivity. nih.gov The design process focuses on several key areas of modification:
The Core Heterocyclic System : The 1H-pyrazolo[3,4-d]pyrimidine core is typically used to occupy the adenine binding region of the target kinase. nih.govrsc.org
Hydrophobic Regions : Different substituted phenyl or aliphatic groups are attached to serve as a hydrophobic head, occupying hydrophobic pockets within the ATP-binding site. nih.govrsc.org
Linker Moiety : The linker connecting the core to other functional groups is crucial for establishing essential binding interactions. nih.govrsc.org Researchers have experimented with various linkers, including imino groups, hydrazone derivatives, and thiosemicarbazide (B42300) moieties, to optimize binding affinity. nih.gov
Solvent-Exposed Regions : Modifications at positions that are exposed to the solvent can be used to improve the physicochemical properties of the drug, such as solubility, without disrupting the core binding interactions.
This targeted approach aims to overcome challenges such as acquired drug resistance, a common issue with first-generation kinase inhibitors. nih.govrsc.org For example, new derivatives are being designed to effectively inhibit both wild-type (WT) and mutated forms of kinases like the Epidermal Growth Factor Receptor (EGFR), including the resistant T790M mutation. nih.govnih.gov
Table 1: Rational Design Strategies for Pyrazolo[3,4-d]pyrimidine Derivatives
| Design Strategy | Rationale & Objective | Example Target(s) | Reference(s) |
|---|---|---|---|
| Bioisosteric Replacement | Utilize the pyrazolo[3,4-d]pyrimidine scaffold as an isostere of adenine to mimic hinge-region binding interactions in kinase active sites. | Kinases (EGFR, BTK, CDK2) | nih.gov, nih.gov, rsc.org |
| Pharmacophore Mapping | Design derivatives that match the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) of known kinase inhibitors. | EGFR, FLT3 | nih.gov, nih.gov, rsc.org |
| Structure-Based Design | Employ molecular docking to guide the modification of substituents at various positions (C3, C4, C6) to enhance binding affinity and selectivity. | EGFR, CDK2 | nih.gov, rsc.org |
| Overcoming Resistance | Specifically design molecules to inhibit both wild-type and drug-resistant mutant forms of a target kinase. | EGFR (T790M mutation) | nih.gov, nih.gov |
Exploration of Novel Biological Targets and Disease Indications
While much of the research on pyrazolo[3,4-d]pyrimidine derivatives has focused on their role as anticancer agents targeting protein kinases, emerging studies are expanding their application to a wider range of biological targets and diseases. nih.govnih.gov The versatility of this scaffold suggests its potential utility against viral, inflammatory, and central nervous system (CNS) disorders. nih.govnih.gov
The primary targets remain within the kinome. Beyond the well-studied EGFR, researchers are investigating the inhibition of other kinases implicated in cancer, such as:
Src and Abl Tyrosine Kinases : Early derivatives PP1 and PP2 were identified as inhibitors of the SRC family. nih.gov More recent work continues to explore Src inhibition for cancers like glioblastoma. acs.org
Cyclin-Dependent Kinase 2 (CDK2) : Inhibition of CDK2 is an attractive strategy for cancer treatment. rsc.org Novel pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against CDK2/cyclin A2, with IC50 values in the nanomolar range. rsc.org
FMS-like Tyrosine Kinase 3 (FLT3) : This kinase is a target in acute myeloid leukemia, and pyrazolo[3,4-d]pyrimidine derivatives are being designed as FLT3 inhibitors. rsc.org
Bruton's Tyrosine Kinase (BTK) : The approved drug ibrutinib (B1684441) is a landmark BTK inhibitor, validating this target for B-cell cancers. nih.govrsc.org
Beyond oncology, research is pointing toward new therapeutic areas. For instance, certain pyrazolo[4,3-d]pyrimidine derivatives have been evaluated for their anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and other pro-inflammatory cytokines in macrophages. nih.gov This opens up potential applications in treating acute lung injury and other inflammatory conditions. nih.gov The broad inhibitory profile of this chemical class means that continued screening could uncover efficacy in a variety of indications. nih.gov
Table 2: Emerging Biological Targets for Pyrazolo[3,4-d]pyrimidine Derivatives
| Biological Target | Associated Disease/Indication | Derivative Class/Example | Reference(s) |
|---|---|---|---|
| EGFR (WT and T790M) | Non-small cell lung cancer, other epithelial cancers | Substituted 1H-pyrazolo[3,4-d]pyrimidines | nih.gov, rsc.org |
| CDK2/Cyclin A2 | Various Cancers (e.g., Colon, Breast) | Pyrazolo[3,4-d]pyrimidine & thioglycoside derivatives | rsc.org |
| Src Kinase | Glioblastoma Multiforme | SI306 | acs.org |
| BTK | B-cell Cancers (e.g., Mantle Cell Lymphoma) | Ibrutinib | nih.gov, rsc.org |
| FLT3 | Acute Myeloid Leukemia | Piperazine-linked pyrazolo[3,4-d]pyrimidines | rsc.org |
| TLR4/p38 Signaling | Acute Lung Injury, Inflammation | Pyrazolo[4,3-d]pyrimidines | nih.gov |
Development of Advanced Delivery Systems
A significant hurdle for many pyrazolo[3,4-d]pyrimidine derivatives is their poor aqueous solubility, which can limit bioavailability and hinder their development into viable oral medications. acs.orgbohrium.com Consequently, a key area of future research is the development of advanced drug delivery systems to overcome these pharmacokinetic challenges.
Recent studies have demonstrated the potential of nanoformulations to improve the delivery of these compounds. One approach involves the encapsulation of pyrazolo[3,4-d]pyrimidine derivatives into carriers like albumin-based nanoparticles and liposomes. bohrium.com In a comparative study, liposomal formulations were found to be particularly promising, showing suitable size, stability, and high drug entrapment efficacy. bohrium.com Specifically, stealth liposomes were shown to improve the biodistribution of a pyrazolo[3,4-d]pyrimidine compound in rats while retaining its cytotoxic efficacy against neuroblastoma cells in vitro. bohrium.com
Another innovative strategy involves the use of polymer-drug dispersions. Researchers have utilized 2D inkjet printing technology to create formulations of a Src inhibitor with various polymers. acs.org This method generates soluble dispersions that can overcome the drug's low water solubility. acs.org The use of certain polymers, such as those from the Pluronic family, is particularly intriguing as they have been shown to facilitate transport across the blood-brain barrier (BBB), which could enable the oral treatment of brain tumors like glioblastoma. acs.org These formulation technologies are critical for translating potent compounds into clinically applicable therapies.
Preclinical and Clinical Translational Research Outlook
The preclinical pipeline for this compound derivatives is robust, with numerous compounds demonstrating significant anticancer activity in vitro. Standard evaluations involve screening against panels of human cancer cell lines, where derivatives have shown potent growth inhibition at micromolar and even nanomolar concentrations. rsc.orgrsc.orgmdpi.com For example, certain compounds exhibited potent activity against A549 (lung), HCT-116 (colon), and MCF-7 (breast) cancer cells. nih.govrsc.orgmdpi.com Further mechanistic studies often reveal that these compounds induce cancer cell death through apoptosis and can cause cell cycle arrest, key indicators of effective anticancer agents. nih.govmdpi.com
The translational outlook for the pyrazolo[3,4-d]pyrimidine scaffold is exceptionally strong, anchored by the success of molecules that have advanced into human clinical trials. nih.govrsc.org The most prominent example is ibrutinib, a BTK inhibitor that has received FDA approval for treating several B-cell cancers. nih.gov Beyond this, other derivatives are currently in clinical trials for various oncology indications, including:
Sapanisertib : An mTOR inhibitor. nih.gov
Parsaclisib : A PI3Kδ inhibitor. nih.gov
Umbralisib : A dual PI3Kδ and CK1ε inhibitor. nih.gov
The successful progression of these agents from laboratory design to clinical use provides a clear proof-of-concept for the therapeutic value of the pyrazolo[3,4-d]pyrimidine scaffold. Future research will likely focus on identifying new clinical candidates with improved selectivity, better safety profiles, and efficacy against a broader range of cancers and other diseases, building on the solid foundation established by these pioneering drugs.
Table 3: Preclinical Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound/Derivative | Target/Mechanism | In Vitro Model | Key Finding (IC50/GI50) | Reference(s) |
|---|---|---|---|---|
| Compound 12b | EGFR (WT and T790M) Inhibitor | A549 & HCT-116 cells | IC50: 8.21 µM (A549); 0.016 µM (EGFR-WT) | nih.gov |
| Compound 1a | Apoptosis Induction | A549 & MCF-7 cells | IC50: 2.24 µM (A549) | mdpi.com |
| Compound 1d | Antiproliferative | MCF-7 cells | IC50: 1.74 µM | mdpi.com |
| Compounds 14 & 15 | CDK2 Inhibitor | HCT-116 & MCF-7 cells | IC50: 6-7 nM (HCT-116); 45-46 nM (MCF-7) | rsc.org |
| Compound 15 | Broad Antiproliferative | NCI 60-cell panel | GI50: 1.18 to 8.44 µM | rsc.org |
| SI306 | Src Inhibitor, Apoptosis Induction | Glioblastoma cell lines | Low micromolar IC50 | acs.org |
常见问题
Q. What synthetic strategies are commonly employed for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at specific positions. For example, 4-chlorophenyl or 4-methylphenyl substituents are introduced using arylboronic acids (e.g., 4-chlorophenylboronic acid) under Pd catalysis (e.g., PdCl₂(PPh₃)₃) with Na₂CO₃ as a base in DMF/H₂O . Glycosylation reactions (e.g., ribose attachment) use protected sugar donors like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by deprotection with NaOMe/MeOH . Regioselective alkylation or halogenation is achieved using reagents like NBS (N-bromosuccinimide) or CuI-mediated coupling .
Q. How are structural and regiochemical outcomes confirmed for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : ¹H/¹³C NMR and HRMS are critical. For instance, the C-3 and C-7a chemical shifts in ¹³C NMR distinguish N-1 vs. N-2 regiochemistry (e.g., C-3 at δ 152.4 ppm confirms correct glycosylation in compound 44) . X-ray crystallography or NOE experiments resolve ambiguities in stereochemistry. HRMS (e.g., m/z 381.0925 [M+H]⁺ for compound 44) validates molecular formulas .
Q. What in vitro assays are used to evaluate cytotoxicity and antiparasitic activity?
- Methodological Answer : Resazurin-based fluorescence assays are standard. For example:
- MRC-5SV2 cells (human lung fibroblasts) are cultured in 96-well plates (1.5 × 10⁵ cells/mL) with test compounds.
- After 72 hours, resazurin (50 µL) is added, and fluorescence (λex 550 nm, λem 590 nm) measures viability. IC50 values are calculated relative to untreated controls .
- For Trypanosoma cruzi assays, infected cardiac cell cultures are treated for 48–72 hours, and parasite viability is quantified microscopically .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize antiparasitic activity?
- Methodological Answer :
- Substituent Screening : Systematic substitution at the 7-position (e.g., 4-Cl, 4-Me, CN) reveals trends. For example, 4-chlorophenyl (compound 44) shows 50× higher anti-T. cruzi activity (IC50 = 0.32 µM) vs. unsubstituted analogs due to enhanced hydrophobic interactions .
- Linker Modifications : Inserting oxygen/carbon linkers between the core and substituents (e.g., compound 72 vs. 44) reduces activity, suggesting steric hindrance disrupts target binding .
- Data-Driven SAR : Use computational docking (e.g., into T. cruzi CDPK1) to rationalize substituent effects. For example, 4-Cl improves binding to hydrophobic pockets .
Q. How do contradictory bioactivity results arise from substituent modifications?
- Case Study :
- Cytotoxicity vs. Selectivity : Trifluoromethyl (compound 96) causes high cytotoxicity (MRC-5 CC50 = 4.2 µM) but no anti-Leishmania activity, likely due to off-target effects .
- Metabolic Stability : While compound 44 retains 100% parent compound in liver microsomes (mouse/human), analogs with NH2 groups (e.g., 93) show rapid Phase II glucuronidation, reducing bioavailability .
Q. What methodologies assess in vivo efficacy for Chagas disease models?
- Protocol :
- Infection : Swiss Webster mice (18–20 g) are infected with 10⁴ T. cruzi trypomastigotes via IP injection .
- Treatment : Compound 44 is administered orally (10% Tween 80) at 10–50 mg/kg/day for 5 days.
- Outcome Metrics : Parasitemia (blood smears), survival rates, and tissue burden (qPCR of cardiac tissue).
- Reference Control : Benznidazole (Bz) reduces parasitemia by >90% but has higher toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
